5-Bromo-2-(hexyloxy)benzoic acid
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Overview
Description
5-Bromo-2-(hexyloxy)benzoic acid: is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a hexyloxy group at the 2-position on a benzoic acid core . This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hexyloxy)benzoic acid typically involves the following steps:
Hexyloxy Substitution: The hexyloxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Dehalogenated benzoic acids.
Substitution: Substituted benzoic acids with different nucleophiles.
Scientific Research Applications
Chemistry: 5-Bromo-2-(hexyloxy)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of liquid crystals and other materials with specific electronic properties .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic acids on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in the manufacture of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hexyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group contribute to its reactivity and ability to form stable complexes with various substrates. This compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzoic acid
- 5-Bromo-2-ethoxybenzoic acid
- 5-Bromo-2-propoxybenzoic acid
Comparison: 5-Bromo-2-(hexyloxy)benzoic acid is unique due to the presence of a longer hexyloxy chain compared to its analogs with shorter alkoxy groups. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications where non-polar interactions are desired .
Properties
IUPAC Name |
5-bromo-2-hexoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNNKWZVDZLRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489589 |
Source
|
Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-19-6 |
Source
|
Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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